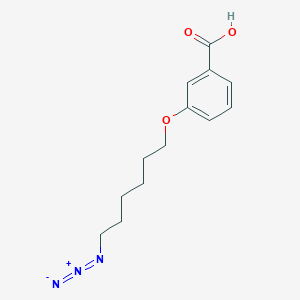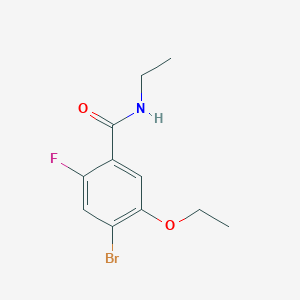
3-(6-Azidohexyloxy)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Azidohexyloxy)-benzoic acid is an organic compound that features a benzoic acid core with a 6-azidohexyloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Azidohexyloxy)-benzoic acid typically involves the introduction of the azido group through nucleophilic substitution reactions. One common method is the reaction of 6-chlorohexyl benzoate with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the azido derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle azides, which can be potentially explosive.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Azidohexyloxy)-benzoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH_4) or triphenylphosphine (PPh_3) in the presence of water.
Cycloaddition: The azido group can participate in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Substitution: The benzoic acid moiety can undergo esterification or amidation reactions with alcohols or amines in the presence of coupling agents like EDC or DCC.
Common Reagents and Conditions
Reduction: LiAlH_4 in dry ether or PPh_3 in THF with water.
Cycloaddition: Copper(I) sulfate and sodium ascorbate in a mixture of water and t-butanol.
Substitution: EDC or DCC in dichloromethane (DCM) or DMF.
Major Products Formed
Reduction: 3-(6-Aminohexyloxy)-benzoic acid.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Esters or amides of this compound.
Applications De Recherche Scientifique
3-(6-Azidohexyloxy)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug delivery systems where the azido group can be used to attach therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers with specific functional properties.
Mécanisme D'action
The primary mechanism of action for 3-(6-Azidohexyloxy)-benzoic acid involves its azido group, which can undergo cycloaddition reactions to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for bioconjugation and materials science applications. The benzoic acid moiety can also participate in various chemical transformations, adding to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Azidohexanoic acid: Similar structure but lacks the benzoic acid core.
4-(6-Azidohexyloxy)carbonyl-4’-(6’-azidohexyloxy) azobenzene: Contains azido groups and is used in liquid crystalline polymers.
1-(6-Azidohexyloxy)-2,2-bis((6-azidohexyloxy)methyl)-3-propanol: A multifunctional azido compound used in polymer synthesis.
Uniqueness
3-(6-Azidohexyloxy)-benzoic acid is unique due to its combination of the azido group and the benzoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry and materials science.
Propriétés
Formule moléculaire |
C13H17N3O3 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
3-(6-azidohexoxy)benzoic acid |
InChI |
InChI=1S/C13H17N3O3/c14-16-15-8-3-1-2-4-9-19-12-7-5-6-11(10-12)13(17)18/h5-7,10H,1-4,8-9H2,(H,17,18) |
Clé InChI |
LTYFIFFRUHOFNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCCCCN=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid](/img/structure/B13723719.png)
![4-[1-(3-Fluoro-benzyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B13723729.png)
![2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723733.png)

![2-Isobutoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13723763.png)
![1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13723768.png)
![(3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13723772.png)
![5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13723773.png)
![(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate](/img/structure/B13723795.png)


